3-(Methylamino)azepan-2-one
Description
3-Aminoazepan-2-one (C₆H₁₂N₂O, MW 128.17 g/mol) is a seven-membered lactam featuring an amino group at the 3-position of the azepane ring. Its IUPAC name is 3-aminohexahydro-2H-azepin-2-one, and it is also known as α-amino-ε-caprolactam . Key identifiers include CAS numbers 671-42-1 (racemic mixture) and 21568-87-6 for the (S)-enantiomer . The compound exhibits stereochemical diversity, with the (S)-enantiomer being of particular interest in chiral synthesis and pharmaceutical research .
Properties
IUPAC Name |
3-(methylamino)azepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-8-6-4-2-3-5-9-7(6)10/h6,8H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDJOZZRBORZQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40984299 | |
| Record name | 6-(Methylamino)-3,4,5,6-tetrahydro-2H-azepin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40984299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65796-91-0 | |
| Record name | Hexahydro-3-(methylamino)-2H-azepin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65796-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydro-3-(methylamino)-2H-azepin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065796910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(Methylamino)-3,4,5,6-tetrahydro-2H-azepin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40984299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexahydro-3-(methylamino)-2H-azepin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.916 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylamino)azepan-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-aminopropylamine with methyl isocyanate under controlled conditions to form the desired azepanone ring. The reaction is usually carried out in an inert atmosphere at elevated temperatures to ensure complete cyclization .
Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis approach, where the starting materials are combined in a single reaction vessel. This method enhances efficiency and reduces production costs. The reaction conditions are optimized to achieve high yields and purity, often involving catalysts and specific solvents .
Chemical Reactions Analysis
Types of Reactions: 3-(Methylamino)azepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted azepanones.
Scientific Research Applications
3-(Methylamino)azepan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Methylamino)azepan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular pathways depend on the specific application and target .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₆H₁₂N₂O
- Molecular Weight : 128.17 g/mol
- Stereochemistry: Racemic or enantiopure (e.g., (S)-3-aminoazepan-2-one)
- Solubility: Moderate in polar solvents due to the amino and lactam groups.
- Applications : Intermediate in peptide synthesis, enzyme inhibitors, and polymer chemistry .
Comparison with Structural Analogs
Substituent Variations in Azepan-2-one Derivatives
The following table compares 3-aminoazepan-2-one with structurally related compounds, emphasizing substituent effects on molecular properties:
Key Research Findings
Chiral Specificity: The (S)-enantiomer of 3-aminoazepan-2-one demonstrates selective binding to γ-aminobutyric acid (GABA) receptors in preliminary studies, suggesting neuropharmacological applications . Racemic mixtures are less effective in asymmetric catalysis compared to enantiopure forms .
Substituent Effects on Bioactivity: Aryl-substituted analogs (e.g., 3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}azepan-2-one) show improved affinity for kinase enzymes due to hydrophobic interactions with active sites . Fluorinated derivatives (e.g., 3-{[(3-fluorophenyl)methyl]amino}azepan-2-one) exhibit enhanced blood-brain barrier penetration in rodent models .
Synthetic Utility :
- Thiazole- and oxadiazole-functionalized derivatives are utilized in metal-organic frameworks (MOFs) for catalytic applications .
Biological Activity
3-(Methylamino)azepan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by the presence of a methylamino group attached to an azepan-2-one ring. Its chemical structure can be represented as follows:
This compound's unique structure contributes to its interaction with various biological targets, which is crucial for its pharmacological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the realm of neuropharmacology and enzyme inhibition. Notable findings include:
- Neurotransmitter Modulation : The compound has been shown to interact with neurotransmitter systems, potentially affecting mood and cognitive functions.
- Enzyme Inhibition : It has been identified as an inhibitor of specific serine proteases, which are critical in various physiological processes.
The mechanism by which this compound exerts its biological effects involves binding to specific receptors or enzymes. This interaction modulates neurotransmitter release and enzymatic activity, leading to its observed pharmacological effects.
Case Studies
-
Study on Neurotransmitter Systems :
- A study highlighted the role of this compound in modulating serotonin levels in animal models, suggesting potential applications in treating mood disorders .
- Inhibition of Serine Proteases :
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
